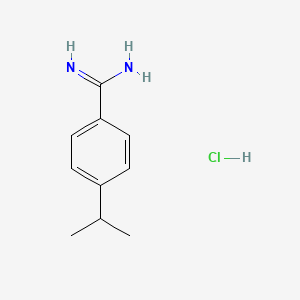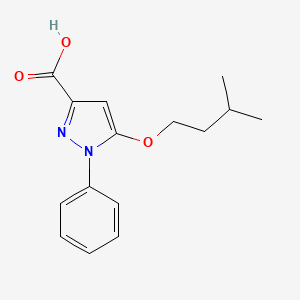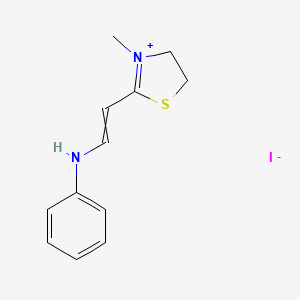![molecular formula C16H30O3Si2 B3054585 Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- CAS No. 61210-59-1](/img/structure/B3054585.png)
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-
概要
説明
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- is an organosilicon compound with the molecular formula C16H30O3Si2 and a molecular weight of 326.58 g/mol. This compound is part of the silane family, which are silicon-based chemicals widely used in various industrial and scientific applications.
準備方法
The synthesis of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- typically involves the reaction of dimethylphenylsilyl chloride with triethoxysilane in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, often catalyzed by precious metals like platinum or rhodium.
Oxidation: The compound can be oxidized to form silanols or siloxanes, typically using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where alkoxy groups are replaced by other nucleophiles such as halides or amines.
科学的研究の応用
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reducing agent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. These reactions lead to the formation of siloxane networks, which provide the compound with its unique properties such as high thermal stability and resistance to chemical degradation . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
類似化合物との比較
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- can be compared with other similar compounds such as:
Triethoxysilane: This compound has a similar structure but lacks the dimethylphenylsilyl group, making it less hydrophobic and less sterically hindered.
Phenylsilane: This compound contains a phenyl group attached to silicon, but it does not have the triethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Methyldiethoxysilane: This compound has two ethoxy groups and one methyl group attached to silicon, providing different reactivity and properties compared to Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-.
These comparisons highlight the unique structural features and reactivity of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-, making it a valuable compound in various applications.
特性
IUPAC Name |
dimethyl-phenyl-(2-triethoxysilylethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3Si2/c1-6-17-21(18-7-2,19-8-3)15-14-20(4,5)16-12-10-9-11-13-16/h9-13H,6-8,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJYESQQAXPOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](C)(C)C1=CC=CC=C1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553138 | |
| Record name | Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-59-1 | |
| Record name | Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-(2-carboxyethyl)phenyl]propanoic Acid](/img/structure/B3054509.png)









